molecular formula C20H30O4 B021566 delta-12-Prostaglandin J2 CAS No. 102839-03-2

delta-12-Prostaglandin J2

Cat. No. B021566
M. Wt: 334.4 g/mol
InChI Key: TUXFWOHFPFBNEJ-GJGHEGAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-12-Prostaglandin J2 (Δ12-PGJ2) is a bioactive lipid molecule that belongs to the prostaglandin family. It is derived from arachidonic acid, which is a polyunsaturated fatty acid found in cell membranes. Δ12-PGJ2 is a potent anti-inflammatory and anti-cancer agent that has been extensively studied for its therapeutic potential.

Scientific Research Applications

  • Antiviral Properties :

    • Delta-12-Prostaglandin J2 (Delta-12-PGJ2) has been identified as an inhibitor of virus replication in various studies. For example, it suppresses Sendai virus replication in monkey kidney cells, indicating a potential effect on virus assembly and maturation. This inhibition is accompanied by altered protein glycosylation and induction of heat shock protein synthesis (Amici et al., 1992).
    • It also inhibits vesicular stomatitis virus replication in epithelial monkey cell lines by blocking virus replication at two separate levels, suggesting its effectiveness in controlling different types of viruses (Pica et al., 1993).
  • Role in Heat Shock Protein Synthesis :

    • Delta-12-PGJ2 is known to induce the synthesis of heat shock proteins (HSPs). This effect is seen in the activation of heat shock transcription factors in porcine aortic endothelial cells. Intracellular glutathione levels can modulate this activation (Koizumi et al., 1993).
  • Effects on Tumor Cells :

    • Delta-12-PGJ2 demonstrates cytotoxicity in various human malignancies. It has shown synergistic cytotoxic effects with both cisplatin and ionizing radiation in multiple cancer cell lines, suggesting its potential in cancer treatment (McClay et al., 1996).
  • Induction of Heme Oxygenase :

    • In porcine aortic endothelial cells, Delta-12-PGJ2 stimulates the synthesis of heme oxygenase. This induction shows a correlation with the synthesis of a 31,000-dalton protein and is similar to the effects seen with hemin, another known inducer of heme oxygenase (Koizumi et al., 1992).
  • Anti-Inflammatory Properties :

    • Delta-12-PGJ2 and its metabolites are known to exert anti-inflammatory effects. 15-deoxy-delta(12,14)-prostaglandin J2, a metabolite of PGJ2, inhibits multiple steps in the NF-kappa B signaling pathway, suggesting potential uses in anti-inflammatory drug development (Straus et al., 2000).
  • Effect on Transcription and Apoptosis in Cancer Cells :

    • Delta-12-PGJ2 induces transcription of the c-fos protooncogene and apoptosis in human myeloid leukemia and pre-B lymphoma cells. This suggests its role in inducing cell death in certain cancer types (Higashiyama et al., 1996).
  • Tumor Prevention and Immunity :

    • In studies involving transgenic adenocarcinoma mouse prostate cells, Delta-12-PGJ2-induced heat shock protein 70 has been shown to activate specific CTLs and prevent tumor growth, indicating its potential in antitumor immunity and cancer prevention (Vanaja et al., 2000).

properties

IUPAC Name

(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXFWOHFPFBNEJ-GJGHEGAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901319130
Record name Δ12-PGJ2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Delta-12-Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

delta-12-Prostaglandin J2

CAS RN

87893-54-7, 102839-03-2
Record name Δ12-PGJ2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87893-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Deoxy-delta-9,12-prostaglandin D2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Δ12-PGJ2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901319130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Delta-12-Prostaglandin J2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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